4-(Trifluoromethyl)-1,3-thiazole
CAS No.: 101048-75-3
Cat. No.: VC20769711
Molecular Formula: C4H2F3NS
Molecular Weight: 153.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101048-75-3 |
---|---|
Molecular Formula | C4H2F3NS |
Molecular Weight | 153.13 g/mol |
IUPAC Name | 4-(trifluoromethyl)-1,3-thiazole |
Standard InChI | InChI=1S/C4H2F3NS/c5-4(6,7)3-1-9-2-8-3/h1-2H |
Standard InChI Key | PQTYVNMMIPPCGF-UHFFFAOYSA-N |
SMILES | C1=C(N=CS1)C(F)(F)F |
Canonical SMILES | C1=C(N=CS1)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Structure
4-(Trifluoromethyl)-1,3-thiazole consists of a five-membered thiazole ring with a trifluoromethyl group (-CF₃) attached at the 4-position. The thiazole core contains nitrogen at position 3 and sulfur at position 1, creating a heterocyclic structure with unique electronic properties. The presence of the trifluoromethyl group, a strongly electron-withdrawing substituent, significantly alters the electronic distribution within the molecule, affecting its chemical reactivity and physical properties.
Physical Properties
The physical properties of 4-(Trifluoromethyl)-1,3-thiazole are largely influenced by the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. While specific data for the pure compound is limited in the provided search results, properties can be inferred from its derivatives. The compound typically exists as a solid at room temperature and exhibits notable stability under standard laboratory conditions.
Chemical Reactivity
The reactivity of 4-(Trifluoromethyl)-1,3-thiazole is primarily determined by the electronic effects of the trifluoromethyl group and the inherent properties of the thiazole ring. The CF₃ group, being strongly electron-withdrawing, decreases the electron density of the thiazole ring, particularly at positions 2 and 5. This electronic effect makes these positions susceptible to nucleophilic attack, while simultaneously reducing the nucleophilicity of the nitrogen atom at position 3. The compound can participate in various reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal ions.
Synthesis Methods
General Synthetic Routes
The synthesis of 4-(Trifluoromethyl)-1,3-thiazole and its derivatives typically involves several established methods in heterocyclic chemistry. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of α-halocarbonyl compounds with thioureas or thioamides. For the specific case of 4-(trifluoromethyl)-1,3-thiazole derivatives, the starting materials often include trifluoroacetoacetate derivatives .
Specific Synthetic Examples
A notable example from the search results describes the synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, a derivative of the target compound. The synthesis proceeds through the following stages:
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Chain formation: Reaction of thioacetamide with ethyl trifluoroacetoacetate in acetonitrile at 30°C for 2.5 hours.
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Ring formation: Addition of tri-n-propylamine at 30°C, followed by heating to 70°C for 3 hours.
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Hydrolysis: Removal of solvents by vacuum distillation, followed by treatment with 45% NaOH solution at 55°C for 1 hour.
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Acidification: Cooling to 40°C, adding 30% hydrochloric acid to pH 1-2, further cooling to 0°C, and adding water for precipitation .
This synthetic route yielded 2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid with a content of 95.3% and a yield of 90.8% based on ethyl trifluoroacetoacetate .
Derivatives and Their Properties
Common Derivatives
Tabulated Properties of Selected Derivatives
Table 1: Physical and Chemical Properties of Selected 4-(Trifluoromethyl)-1,3-thiazole Derivatives
Structure-Activity Relationships
The biological and chemical properties of 4-(Trifluoromethyl)-1,3-thiazole derivatives are significantly influenced by the nature and position of substituents on the thiazole ring. The trifluoromethyl group at position 4 enhances lipophilicity and metabolic stability, while substituents at positions 2 and 5 can modulate the compound's electronic properties, solubility, and biological activities. For instance, the presence of a carbonyl group at position 5, as in 5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole and 5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole, contributes to their antimicrobial properties.
Biological Activities and Applications
Antimicrobial Properties
4-(Trifluoromethyl)-1,3-thiazole derivatives exhibit significant antimicrobial activities, making them potential candidates for the development of new antibacterial agents. The search results indicate that compounds such as 5-(1-Naphthoyl)-4-trifluoromethyl-1,3-thiazole demonstrate notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action primarily involves disrupting cellular membrane integrity, leading to cell death. The presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial cell membranes due to increased lipophilicity.
Antifungal Activities
In addition to antibacterial properties, certain 4-(Trifluoromethyl)-1,3-thiazole derivatives also exhibit antifungal activities. The 5-(2-Furoyl)-4-trifluoromethyl-1,3-thiazole compound, for example, has shown effectiveness against various fungal pathogens. This dual antimicrobial and antifungal activity makes these compounds particularly valuable in developing broad-spectrum antimicrobial agents.
Applications in Medicinal Chemistry
The unique structural features and biological activities of 4-(Trifluoromethyl)-1,3-thiazole and its derivatives make them valuable scaffolds in medicinal chemistry. These compounds can serve as building blocks for the synthesis of more complex molecules with diverse pharmacological activities. The ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, for instance, is categorized as a protein degrader building block, highlighting its potential applications in targeted protein degradation, a promising approach in drug discovery .
Industrial and Research Applications
Beyond medicinal chemistry, 4-(Trifluoromethyl)-1,3-thiazole derivatives find applications in various industrial and research contexts. Their unique chemical properties, including thermal stability and resistance to degradation, make them suitable for use in materials science. Additionally, these compounds can serve as intermediates in the synthesis of complex organic molecules for various applications.
Current Research and Future Directions
Recent Advances
Recent research on 4-(Trifluoromethyl)-1,3-thiazole and its derivatives has focused on optimizing synthetic methods to improve yield and purity, as well as exploring new applications of these compounds. The development of more efficient synthetic routes, such as the one described for 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid with a yield of 90.8%, represents a significant advancement in this field .
Challenges and Opportunities
Despite the potential of 4-(Trifluoromethyl)-1,3-thiazole derivatives, several challenges remain. The synthesis of these compounds often involves multiple steps and requires careful control of reaction conditions. Furthermore, while the trifluoromethyl group enhances certain properties, it can also introduce challenges in terms of solubility and bioavailability. Addressing these challenges through innovative synthetic methods and formulation strategies represents an opportunity for future research .
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